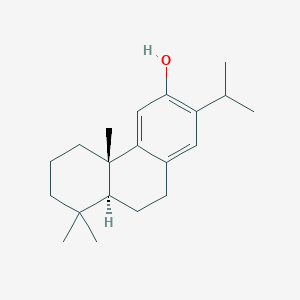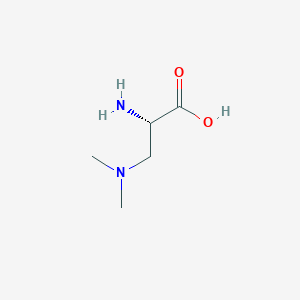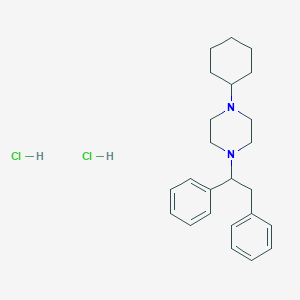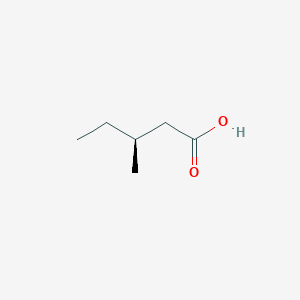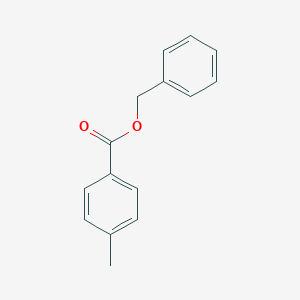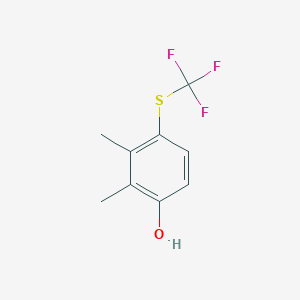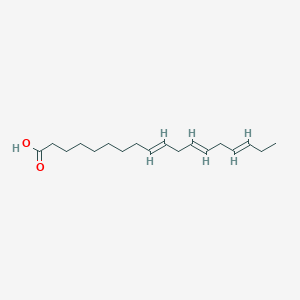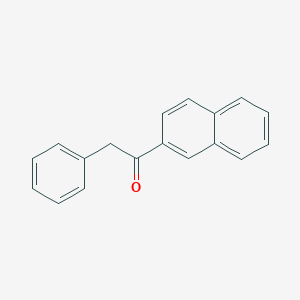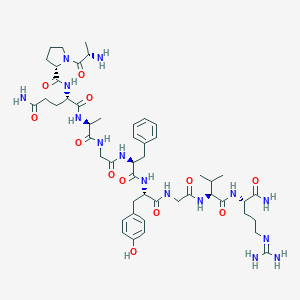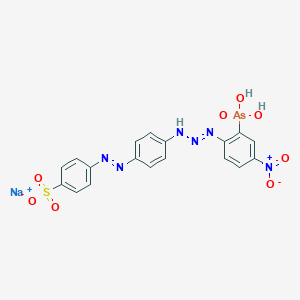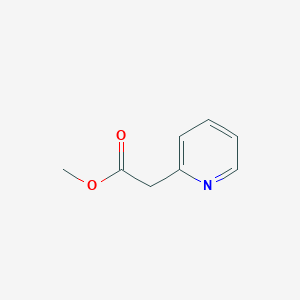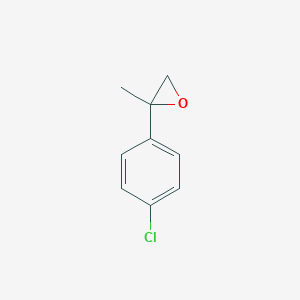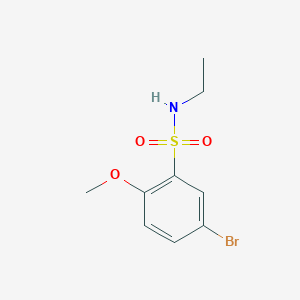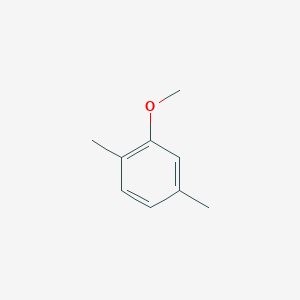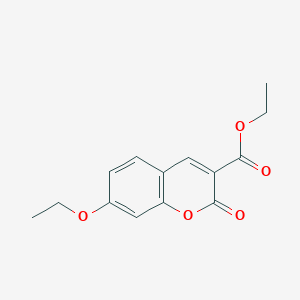
Corymbol
Übersicht
Beschreibung
Corymbol is a natural compound that belongs to the chemical family of Diterpenoids . It is derived from select botanical species and is used in research related to inflammation . The molecular formula of Corymbol is C20H34O3 .
Physical And Chemical Properties Analysis
Corymbol appears as a powder . Its density is approximately 1.2±0.1 g/cm3 . The physical and chemical properties of a compound can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Hepatoprotective Applications
Hepatoprotective Activity of Polycarpea Corymbosa
Polycarpea Corymbosa, when administered in methanolic extract form, has shown significant hepatoprotective activity. This was evidenced by the restoration of liver enzyme levels and improved liver histology in rats induced with CCl4-induced hepatotoxicity (Ashok et al., 2010).
Hepatoprotective Effects of Sida Corymbosa
Sida Corymbosa has demonstrated potential in protecting against liver damage and improving liver function by regulating serum bilirubin and total protein levels in Albino rats treated with CCl4 (Charles Chijioke Dike et al., 2020).
Hedyotis Corymbosa in Traditional Medicine
In traditional medicine, Hedyotis Corymbosa is used for treating hepatic disorders. Its methanolic extract showed significant hepatoprotective effects, as indicated by decreased serum enzyme activities and improved liver histology in Wistar rats (Sini Sadasivan et al., 2006).
Enhancing Bioactive Metabolite Production
Colored LED Lights for Bioactive Metabolites in Hedyotis Corymbosa
Colored LED light applications, particularly blue LED lights, have been observed to enhance the growth and metabolite production, including total phenolic compounds and flavonoids, in Hedyotis Corymbosa, suggesting an improvement in farming methods and metabolite yield (Anh Tuan Le et al., 2022).
Antioxidant and Antimicrobial Properties
Antioxidant and Antimicrobial Activities of Hedyotis Corymbosa
Hedyotis Corymbosa, known as rumput mutiara, has demonstrated significant antimicrobial effects against human pathogenic bacteria. Furthermore, its crude extract and various bioactive constituents have shown potential as commercial products for antimicrobial agents (D. A. Sari et al., 2019).
Antioxidant Potential of Polycarpea Corymbosa
Polycarpea Corymbosa exhibited notable antioxidant potential, with its ethanolic extract showing significant radical scavenging activity. This finding suggests the plant's potential in preventing radical diseases and promoting health (M. Abirami et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-17-10-6-5-9-7-11(13(15)18-4-2)14(16)19-12(9)8-10/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNKCHLEKGSETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90414213 | |
| Record name | ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90414213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
CAS RN |
7047-54-3 | |
| Record name | ethyl 7-ethoxy-2-oxochromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90414213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



